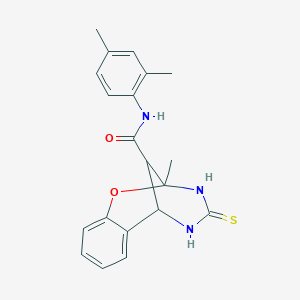

N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

N-(2,4-Dimethylphenyl)formamide: , a related compound, is extensively used as a solvent and reagent in organic synthesis. It plays a crucial role in the synthesis of various polymers, including poly(methyl methacrylate) (PMMA) , poly(vinyl chloride) (PVC) , and poly(ethylene terephthalate) (PET) . By extension, the compound may also be utilized in similar synthetic processes due to its structural similarities.

Anti-Inflammatory Pharmaceuticals

Research has indicated that derivatives of the compound exhibit high anti-inflammatory activity. These findings suggest that the compound could be developed into promising nonsteroidal anti-inflammatory drugs (NSAIDs) . This application is particularly significant given the ongoing search for new medications with fewer side effects than existing NSAIDs.

Analgesic Properties

The compound’s derivatives have been studied for their analgesic activity, showing promise in pain management . This suggests that the compound could be used in the development of new analgesics, potentially offering alternatives to opioids and other pain relievers with high addiction potential.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives, which include the compound , have been found to possess antimicrobial and antifungal properties . This opens up possibilities for its use in creating new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.

Antitumor Activity

The structural class to which this compound belongs has shown potential in antitumor activity . This suggests that it could be used in cancer research, possibly leading to the development of new chemotherapeutic agents.

Antioxidant Properties

Compounds within the same family have demonstrated antioxidant properties . The compound could, therefore, be explored for its potential in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Amitraz , is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure .

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to this receptor and mimics the action of natural neurotransmitters, leading to an increase in the receptor’s activity . Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels . The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further contribute to the compound’s insecticidal and acaricidal effects .

Pharmacokinetics

The pharmacokinetics of Amitraz involve rapid metabolism to form six metabolites . .

Result of Action

The result of Amitraz’s action is overexcitation , leading to paralysis and death in insects . Due to its lower toxicity in mammals, it is widely used in the treatment of mite- or tick-infestation in dogs .

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-11-8-9-14(12(2)10-11)21-18(24)16-17-13-6-4-5-7-15(13)25-20(16,3)23-19(26)22-17/h4-10,16-17H,1-3H3,(H,21,24)(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSXUIQAHJXYKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(NC(=S)N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,2-dichloroethenyl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B384046.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B384047.png)

![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B384050.png)

![4-ethoxy-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B384053.png)

![2-(4-methoxyphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384054.png)

![3-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B384056.png)

![3-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B384058.png)

![2-(4-fluorophenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B384059.png)

![N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B384060.png)

![2-(4-tert-butylphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384061.png)

![7-Butyl-N-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384064.png)

![2-(3,4-dimethylphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384065.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-phenylethyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384067.png)